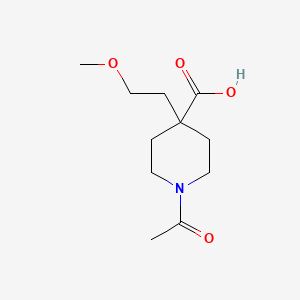

1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid

Descripción

1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid is a piperidine derivative featuring an acetyl group at position 1, a 2-methoxyethyl substituent at position 4, and a carboxylic acid moiety at the same position. This compound combines structural elements that influence its physicochemical properties and biological interactions. The acetyl group enhances stability through its amide bond, while the 2-methoxyethyl chain introduces moderate lipophilicity and flexibility.

Propiedades

IUPAC Name |

1-acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-9(13)12-6-3-11(4-7-12,10(14)15)5-8-16-2/h3-8H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLCPGHFXLCFTQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC(CC1)(CCOC)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

It is structurally similar to isonipecotic acid, which is known to act as a partial agonist at the GABA A receptor.

Comparación Con Compuestos Similares

1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic Acid (CAS: 1306739-56-9)

- Key Differences : Replaces the 2-methoxyethyl group with a 4-methoxybenzyl substituent.

- This structural variation may favor interactions with hydrophobic binding pockets in biological targets .

1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic Acid

- Key Differences: Features a 4-chlorophenoxyacetyl group instead of the acetyl and methoxyethyl moieties.

- The phenoxy group may engage in π-π stacking interactions, absent in the target compound .

1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid

1-Boc-4-allyl-4-piperidinecarboxylic Acid (CAS: 426842-70-8)

- Key Differences : Incorporates a tert-butoxycarbonyl (Boc) protecting group and an allyl substituent.

Physicochemical Properties

| Compound | Molecular Weight (g/mol) | logP* | Solubility (mg/mL) | TPSA (Ų) |

|---|---|---|---|---|

| 1-Acetyl-4-(2-methoxyethyl)piperidine-4-carboxylic acid | 291.34 (estimated) | ~1.2 | Moderate (~0.5) | 66.4 |

| 1-Acetyl-4-(4-methoxybenzyl)piperidine-4-carboxylic acid | 291.34 | ~2.5 | Low (~0.1) | 66.4 |

| 1-[(4-Chlorophenoxy)acetyl]piperidine-4-carboxylic acid | 311.75 | ~2.8 | Low (~0.05) | 75.6 |

| 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid | 217.22 | ~0.8 | High (~1.2) | 58.6 |

*logP values estimated using fragment-based methods.

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.